molecular formula C21H34BN3O4 B2820328 3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester CAS No. 2096997-04-3

3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester

Cat. No.: B2820328
CAS No.: 2096997-04-3
M. Wt: 403.33
InChI Key: BJCRFNHFFQFDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester is a complex organic compound with the molecular formula C21H34BN3O4. It is a derivative of phenylboronic acid and is characterized by the presence of a piperazine ring protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of 4-(4-BOC-piperazino)aniline, which is then subjected to a borylation reaction to introduce the boronic acid pinacol ester group. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the borylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of molecular probes and sensors. Additionally, the piperazine ring can interact with specific receptors or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester is unique due to the presence of both the piperazine ring and the BOC protection, which enhance its stability and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and scientific research .

Properties

IUPAC Name

tert-butyl 4-[2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)25-12-10-24(11-13-25)17-9-8-15(14-16(17)23)22-28-20(4,5)21(6,7)29-22/h8-9,14H,10-13,23H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCRFNHFFQFDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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